molecular formula C16H34N2S B14511785 N-Decyl-N'-pentylthiourea CAS No. 62552-33-4

N-Decyl-N'-pentylthiourea

Cat. No.: B14511785
CAS No.: 62552-33-4
M. Wt: 286.5 g/mol
InChI Key: RGROCFGSTPWEQC-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of organosulfur compounds with the general formula R¹R²N–C(S)–NR³R⁴. These compounds exhibit diverse chemical and biological properties, making them valuable in industrial and research applications, such as corrosion inhibition, catalysis, and pharmaceuticals. The available data instead focuses on structurally related thiourea derivatives, which will serve as the basis for comparative analysis.

Properties

CAS No.

62552-33-4

Molecular Formula

C16H34N2S

Molecular Weight

286.5 g/mol

IUPAC Name

1-decyl-3-pentylthiourea

InChI

InChI=1S/C16H34N2S/c1-3-5-7-8-9-10-11-13-15-18-16(19)17-14-12-6-4-2/h3-15H2,1-2H3,(H2,17,18,19)

InChI Key

RGROCFGSTPWEQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=S)NCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-N’-pentylthiourea can be synthesized through a condensation reaction between decylamine and pentylisothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:

Decylamine+PentylisothiocyanateN-Decyl-N’-pentylthiourea\text{Decylamine} + \text{Pentylisothiocyanate} \rightarrow \text{N-Decyl-N'-pentylthiourea} Decylamine+Pentylisothiocyanate→N-Decyl-N’-pentylthiourea

Industrial Production Methods

In an industrial setting, the synthesis of N-Decyl-N’-pentylthiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N’-pentylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Decyl-N’-pentylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-Decyl-N’-pentylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

The evidence includes two thiourea derivatives with distinct substituents, enabling a structural and functional comparison:

N-Decyl-N'-(2-Thienylmethyl)thiourea (CAS 123403-91-8)

  • Molecular Formula : C₁₆H₂₈N₂S₂
  • Molecular Weight : 312.54 g/mol
  • Substituents: N-Decyl group: A 10-carbon alkyl chain (hydrophobic).

N,N′-Dimethylthiourea (CAS Not Provided)

  • Molecular Formula : C₃H₈N₂S
  • Molecular Weight : 104.17 g/mol
  • Substituents :
    • Two methyl groups : Small and polar, enhancing solubility in aqueous systems.
  • Applications : Primarily used in industrial settings, such as polymer production or as a reducing agent.

Hypothetical Comparison with N-Decyl-N'-pentylthiourea

Assuming the target compound This compound has the formula C₁₆H₃₄N₂S (molecular weight ~294.5 g/mol), key differences from the above derivatives include:

  • Substituents :
    • N-Decyl (C₁₀H₂₁) : Similar to the derivative in , providing hydrophobicity.
    • N'-Pentyl (C₅H₁₁) : A shorter alkyl chain compared to the thienylmethyl group in , likely reducing aromatic interactions but increasing flexibility.
  • Key Properties :
    • Enhanced lipophilicity compared to N,N′-Dimethylthiourea.
    • Reduced electronic activity relative to N-Decyl-N'-(2-Thienylmethyl)thiourea due to the absence of a thiophene moiety.

Data Table: Structural and Functional Comparison

Property N-Decyl-N'-(2-Thienylmethyl)thiourea N,N′-Dimethylthiourea This compound (Hypothetical)
Molecular Formula C₁₆H₂₈N₂S₂ C₃H₈N₂S C₁₆H₃₄N₂S
Molecular Weight 312.54 g/mol 104.17 g/mol ~294.5 g/mol
Substituents Decyl, Thienylmethyl Methyl Decyl, Pentyl
Key Interactions Hydrophobic, π-π stacking Polar, H-bonding Hydrophobic, van der Waals
Applications Materials science (inferred) Industrial processes Likely surfactants or phase-transfer agents

Research Findings and Limitations

  • N-Decyl-N'-(2-Thienylmethyl)thiourea is structurally complex but lacks detailed application data in the evidence.
  • This compound remains unaddressed in the provided evidence, necessitating extrapolation from related compounds.

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